9H-fluorene-9-carboxamide

Overview

Description

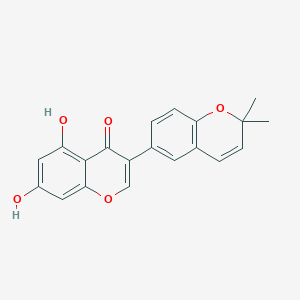

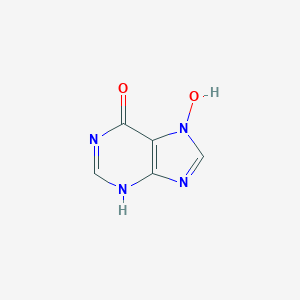

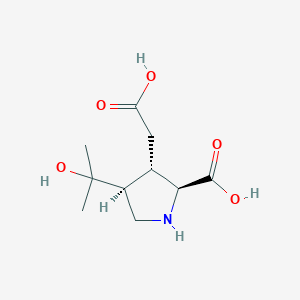

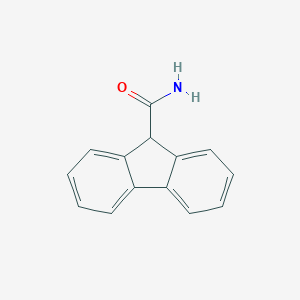

9H-Fluorene-9-carboxamide (F9C) is an organic compound derived from fluorene, a bicyclic aromatic hydrocarbon, and is a member of the family of amides. It is a white solid with a molecular weight of 206.26 g/mol. F9C is used in numerous scientific research applications, such as in the synthesis of novel pharmaceuticals, as a fluorescent dye, and as a reagent in organic synthesis.

Scientific Research Applications

Apoptosis Induction and Anticancer Properties :

- Kemnitzer et al. (2009) investigated a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides, revealing their potential as apoptosis inducers and anticancer agents. These compounds showed significant activity in inhibiting tubulin, indicating their potential change in mechanism of action as compared to earlier compounds (Kemnitzer et al., 2009).

Synthesis and Applications in Solid Phase Synthesis :

- Henkel and Bayer (1998) reported on the synthesis of 9-hydroxy-9-(4-carboxyphenyl)fluorene and its application as a new linker for solid phase synthesis. They explored loading the resin-bound linker with carboxylic acids and investigated cleavage conditions (Henkel & Bayer, 1998).

Chemical Transformations and Cycloaddition Reactions :

- Research by Novikov et al. (2006) delved into the regioselectivity of 1,3-dipolar cycloaddition reactions involving N-substituted 9H-fluoren-9-imines. They examined the transformations and reaction conditions for various substituents, contributing to a better understanding of fluorene derivatives in chemical synthesis (Novikov et al., 2006).

Molecular Clefts for Enantioselective Complexation :

- The study by Cuntze et al. (1995) involved molecular clefts derived from 9,9′-spirobi[9H-fluorene] for the enantioselective complexation of pyranosides and dicarboxylic acids. This research has implications in the area of molecular recognition and chiral chemistry (Cuntze et al., 1995).

Material Science and Polymer Chemistry :

- A publication by El-Sayed et al. (2017) focused on the synthesis of novel fluorene derivatives and their properties. They found that these derivatives exhibit unique surface-active properties and are of interest in material science and polymer chemistry (El-Sayed et al., 2017).

Pharmacological Applications :

- Moritomo et al. (2014) synthesized and evaluated a series of fluorene-2-carbonylguanidine derivatives as dual 5-HT2B and 5-HT7 receptor antagonists, showing potent activity and high selectivity. This research contributes to the development of new pharmacological agents (Moritomo et al., 2014).

Mechanism of Action

Target of Action

The primary target of 9H-fluorene-9-carboxamide is the Microsomal Triglyceride Transfer Protein (MTP) . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .

Mode of Action

This compound acts as an MTP inhibitor . By inhibiting MTP, it disrupts the assembly of triglycerides with apoB48 and apoB100, thereby reducing the production of chylomicrons in the intestine and VLDL in the liver .

Biochemical Pathways

The inhibition of MTP affects the lipid metabolism pathway . It leads to a reduction in the secretion of intestinally derived apoB48 lipoproteins-chylomicrons and hepatically derived VLDL . This can result in a decrease in plasma triglyceride and cholesterol levels .

Result of Action

The inhibition of MTP by this compound can lead to a reduction in plasma triglyceride and cholesterol levels . This could potentially be beneficial in the management of conditions like dyslipidemia and metabolic disorders .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

9H-fluorene-9-carboxamide has been studied as a potential inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .

Cellular Effects

In the context of metabolic disorders, this compound’s inhibition of MTP can lead to a reduction in plasma triglyceride and cholesterol . This is due to the role of MTP in the production of triglyceride-rich lipoproteins like VLDL and LDL, which are known to be atherogenic .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MTP. By inhibiting MTP, this compound prevents the assembly of triglycerides with apoB48 and apoB100, thereby reducing the production of chylomicrons in the intestine and VLDL in the liver .

Metabolic Pathways

This compound is involved in lipid metabolism due to its interaction with MTP. MTP plays a crucial role in the generation of triglyceride-rich chylomicrons in the liver and VLDL in the intestine .

properties

IUPAC Name |

9H-fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLCQSAJFUXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322889 | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7471-95-6 | |

| Record name | Fluorene-9-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.